molecular formula C11H14N2O3 B8392431 3-(2-Amino-3-hydroxypropoxy)-5-methyl-1,2-benzoisoxazole

3-(2-Amino-3-hydroxypropoxy)-5-methyl-1,2-benzoisoxazole

Cat. No. B8392431
M. Wt: 222.24 g/mol
InChI Key: LNNVXRCLTQPAPO-UHFFFAOYSA-N
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Patent
US05578627

Procedure details

To a solution of 0.39 g of 3-(2-amino-3-hydroxypropoxy)-5-methyl-1,2-benzoisoxazole hydrochloride in 4 ml of water is added 4 ml of ethyl acetate, and the pH is adjusted to 11 with 10% (w/w) aqueous sodium hydroxide solution, after which the organic layer is separated. The separated organic layer is washed with a saturated saline solution and dried over anhydrous magnesium sulfate, after which the solvent is removed by distillation under reduced pressure to obtain 0.32 g of colorless, solid 3-(2-amino-3-hydroxypropoxy)-5-methyl-1,2-benzoisoxazole.
Name
3-(2-amino-3-hydroxypropoxy)-5-methyl-1,2-benzoisoxazole hydrochloride
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]([CH2:16][OH:17])[CH2:4][O:5][C:6]1[C:10]2[CH:11]=[C:12]([CH3:15])[CH:13]=[CH:14][C:9]=2[O:8][N:7]=1.C(OCC)(=O)C.[OH-].[Na+]>O>[NH2:2][CH:3]([CH2:16][OH:17])[CH2:4][O:5][C:6]1[C:10]2[CH:11]=[C:12]([CH3:15])[CH:13]=[CH:14][C:9]=2[O:8][N:7]=1 |f:0.1,3.4|

Inputs

Step One
Name
3-(2-amino-3-hydroxypropoxy)-5-methyl-1,2-benzoisoxazole hydrochloride
Quantity
0.39 g
Type
reactant
Smiles
Cl.NC(COC1=NOC2=C1C=C(C=C2)C)CO
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after which the organic layer is separated
WASH
Type
WASH
Details
The separated organic layer is washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
after which the solvent is removed by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC(COC1=NOC2=C1C=C(C=C2)C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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